methyl (2E)-4,4-dimethoxybut-2-enoate
Description
Properties
CAS No. |
32815-00-2 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Synthesis Methodologies for Methyl 2e 4,4 Dimethoxybut 2 Enoate and Its Analogues
Classic Synthetic Routes and Early Preparations
Early methods for synthesizing methyl (2E)-4,4-dimethoxybut-2-enoate and similar compounds often relied on readily available precursors and well-established reaction types. These foundational approaches paved the way for the development of more sophisticated synthetic pathways.
Approaches Involving Aldehyde and Acetal (B89532) Precursors
A common strategy involves the use of aldehyde and acetal precursors. For instance, the synthesis of related structures can be achieved starting from materials like 2-methyl-1,1,4,4-tetramethoxybut-2-ene. These precursors offer a versatile platform for constructing the desired butenoate skeleton through various chemical transformations.
Derivation from Furan Systems
Furan-based compounds also serve as valuable starting points. One notable precursor is fumaraldehyde (B1234199) bis(dimethyl acetal), also known as trans-1,1,4,4-tetramethoxy-2-butene. mendelchemicals.comsigmaaldrich.com This compound, with its pre-existing carbon framework, can be chemically modified to yield the target dimethoxybut-2-enoate structure. The use of such systems simplifies the synthetic process by providing a scaffold that already contains some of the required structural features.
Table 1: Properties of Fumaraldehyde bis(dimethyl acetal)
| Property | Value |
| Molecular Formula | (CH₃O)₂CHCH=CHCH(OCH₃)₂ |
| Molecular Weight | 176.21 g/mol |
| Boiling Point | 100-103 °C at 15 mmHg |
| Density | 1.01 g/mL at 25 °C |
| Refractive Index | n20/D 1.428 |
This data is compiled from various chemical suppliers and literature sources. sigmaaldrich.com
Condensation Reactions for Related Dimethoxybutanone Systems
Condensation reactions, particularly the Claisen condensation, are fundamental in forming carbon-carbon bonds and are applicable to the synthesis of related dimethoxybutanone systems. wikipedia.orggeeksforgeeks.org The Claisen condensation involves the reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.orggeeksforgeeks.orgnumberanalytics.com This reaction is a powerful tool for constructing the backbone of more complex molecules. numberanalytics.com The choice of base is critical and must be non-nucleophilic to avoid side reactions. wikipedia.org The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which requires a stoichiometric amount of base. wikipedia.orgyoutube.com
Development of Advanced Synthetic Strategies
As the demand for enantiomerically pure and structurally complex molecules has grown, so has the need for more advanced and selective synthetic methods.
Stereoselective Synthesis of the (2E) Isomer and Control over Isomerization
Achieving the correct stereochemistry is often a crucial aspect of modern organic synthesis. The stereoselective synthesis of the (2E) isomer of methyl 4,4-dimethoxybut-2-enoate and its analogues is of significant interest. Researchers have explored various methods to control the geometry of the double bond, ensuring the formation of the desired E-isomer. researchgate.net For instance, specific reaction conditions and catalysts can be employed to favor the formation of one isomer over the other. Furthermore, studies into the photoisomerization of related decadienoates highlight the potential to manipulate the isomeric composition of the final product. researchgate.net
Catalytic Pathways for Preparation
The development of catalytic methods offers more efficient and environmentally friendly routes to these compounds. Rhodium(II)-catalyzed reactions, for example, have been successfully employed in the synthesis of various macrocycles and other complex structures. researchgate.net These catalytic systems can facilitate key bond-forming events with high selectivity and yield. While direct rhodium(II)-catalyzed synthesis of this compound itself may not be widely reported, the principles of these catalytic approaches are applicable to the synthesis of related and more complex molecules derived from it.
Investigations into Improved Yields and Purity
The predominant route for the synthesis of this compound involves the Horner-Wadsworth-Emmons (HWE) reaction. This method is favored for its high stereoselectivity, typically yielding the desired (E)-isomer, which is crucial for the compound's intended applications wikipedia.orgorganic-chemistry.org. The reaction generally involves the condensation of 2,2-dimethoxyacetaldehyde (B46314) with a phosphonate (B1237965) ylide, commonly generated from trimethyl phosphonoacetate.
Research into optimizing this synthesis has explored various reaction parameters, including the choice of base, solvent, and reaction temperature, to improve both the yield and purity of the final product. While specific studies exclusively detailing the optimization of this compound synthesis are not extensively documented in publicly available literature, data from analogous reactions provide valuable insights into the factors influencing the reaction's outcome.
For instance, studies on related HWE reactions have shown that the choice of base can significantly impact the yield. Strong bases such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) are commonly employed to deprotonate the phosphonate ester and generate the reactive ylide organic-chemistry.org. The solvent system also plays a critical role, with anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) often being preferred to ensure the stability of the reactants and intermediates.
Purification of the final product is another critical aspect that has been investigated. Standard laboratory techniques such as distillation and chromatography are typically employed to isolate and purify this compound from the reaction mixture. For example, in the synthesis of the related compound 4,4-dimethoxy-2-butanone, a precursor that could potentially be used in the synthesis of the target molecule, distillation has been shown to yield purities of over 95%. Similarly, High-Performance Liquid Chromatography (HPLC) has been effectively used to achieve high purity levels (e.g., 96%) for analogous butenoate compounds researchgate.net.
The table below illustrates hypothetical data based on typical outcomes of Horner-Wadsworth-Emmons reactions for analogous compounds, showcasing how different conditions could influence the yield and purity of this compound.
Table 1: Hypothetical Investigation of Reaction Parameters on the Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | NaH | THF | 25 | 12 | 75 | 92 |
| 2 | NaH | DMF | 25 | 12 | 80 | 94 |
| 3 | NaOMe | Methanol | 0 to 25 | 8 | 70 | 90 |
| 4 | KHMDS | THF | -78 to 25 | 6 | 85 | 95 |
Further research would be beneficial to establish a definitive and optimized protocol for the high-yield, high-purity synthesis of this compound, which would be invaluable for its broader scientific and industrial use.
Chemical Reactivity and Mechanistic Investigations of Methyl 2e 4,4 Dimethoxybut 2 Enoate
Reactions of the α,β-Unsaturated Ester Moiety
The reactivity of the α,β-unsaturated ester portion of the molecule is characterized by its participation in several important classes of organic reactions.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are powerful methods for the construction of five-membered heterocyclic rings. beilstein-journals.org The reaction of methyl (2E)-4,4-dimethoxybut-2-enoate with nitrile oxides is a prime example of this reactivity.
The reaction of this compound with nitrile oxides proceeds with a high degree of regioselectivity. nih.gov This selectivity is largely governed by electronic factors within the α,β-unsaturated ester. The electron-withdrawing nature of the methoxycarbonyl group polarizes the carbon-carbon double bond, influencing the orientation of the incoming nitrile oxide dipole. nih.gov Typically, the oxygen atom of the nitrile oxide adds to the more electron-deficient β-carbon of the ester, while the carbon atom of the nitrile oxide attaches to the α-carbon. beilstein-journals.org
The stereochemistry of these cycloadditions is also noteworthy. The concerted nature of the 1,3-dipolar cycloaddition mechanism ensures that the stereochemistry of the alkene is retained in the resulting isoxazoline (B3343090) product. beilstein-journals.org For trans-alkenes like this compound, this leads to a specific stereochemical arrangement in the heterocyclic ring.
The cycloaddition of nitrile oxides to this compound leads to the formation of isoxazolines. nih.govmdpi.com Depending on the specific nitrile oxide and reaction conditions, a mixture of regioisomers can sometimes be obtained, although one isomer is often favored. nih.gov These isoxazoline derivatives are valuable intermediates in organic synthesis and can be further transformed into other important compounds like β-hydroxy ketones and γ-amino alcohols.
The formation of these heterocycles is a testament to the utility of 1,3-dipolar cycloadditions in generating molecular complexity from relatively simple starting materials. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
| This compound | Nitrile Oxides | Isoxazolines | High regioselectivity |
Conjugate Addition Reactions (e.g., Michael additions in cyclophane synthesis)
The polarized nature of the α,β-unsaturated ester makes this compound an excellent Michael acceptor. masterorganicchemistry.com In a Michael addition, a nucleophile adds to the β-carbon of the ester. This reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.com
An interesting application of this reactivity is in the synthesis of cyclophanes, which are molecules containing a bridged aromatic ring. beilstein-journals.orgnih.gov Intramolecular Michael additions have been utilized as a key cyclization step to form the macrocyclic structure of certain functionalized cyclophanes. beilstein-journals.orgresearchgate.net In such a synthetic strategy, a precursor molecule containing both the α,β-unsaturated ester moiety and a nucleophilic group can be induced to cyclize, forming the large ring characteristic of a cyclophane. nih.gov
| Reaction Type | Reactant | Key Application |
| Michael Addition | This compound | Cyclophane Synthesis |
Pericyclic Reactions (e.g., its role as a dienophile)
As an alkene bearing an electron-withdrawing group, this compound can act as a dienophile in Diels-Alder reactions. sigmaaldrich.com The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. sigmaaldrich.commsu.edu The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing ester group. youtube.com
In a typical Diels-Alder reaction, this compound would react with a conjugated diene. The stereochemistry of the dienophile is preserved in the product, meaning that the trans geometry of the starting material dictates the stereochemistry of the resulting cyclohexene (B86901) derivative. masterorganicchemistry.com This reaction provides a powerful and atom-economical method for the synthesis of complex cyclic systems. dtu.dk
Transformations Involving the gem-Dimethoxy (Acetal) Functionality
The gem-dimethoxy group in this compound is an acetal (B89532). Acetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. This reactivity provides a synthetic handle to unmask a carbonyl group.
Upon treatment with aqueous acid, the gem-dimethoxy group can be hydrolyzed to reveal an aldehyde functionality. This transformation converts this compound into methyl (2E)-4-oxobut-2-enoate. This resulting α,β-unsaturated aldehyde is a highly reactive and synthetically useful intermediate, capable of undergoing a variety of further transformations at both the aldehyde and the unsaturated ester moieties.
Acid-Catalyzed Hydrolysis to Corresponding Aldehydes (e.g., 4-oxobut-2-enoic acid derivatives)
The dimethyl acetal group of this compound serves as a masked aldehyde. This protecting group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the highly reactive aldehyde functionality. This hydrolysis is a cornerstone of its use in synthesis, leading to the formation of methyl (2E)-4-oxobut-2-enoate derivatives.
This selective deprotection allows for the unmasking of the aldehyde at a desired stage in a synthetic sequence, which can then participate in a variety of subsequent transformations such as aldol (B89426) reactions, Wittig reactions, or reductive aminations.
Selective Derivatization and Functional Group Interconversions of the Acetal
Beyond simple hydrolysis, the acetal group can be selectively derivatized. For instance, transacetalization can be achieved by reacting this compound with a different alcohol or a diol in the presence of an acid catalyst. This allows for the introduction of more complex or functionally diverse protecting groups.
Furthermore, the inherent reactivity of the carbon-oxygen bonds in the acetal allows for other functional group interconversions under specific conditions, expanding the synthetic utility of this building block.
Tandem and Cascade Reactions
The multiple reactive sites within this compound make it an ideal candidate for tandem and cascade reactions, where a single set of reaction conditions initiates a sequence of transformations. This approach offers significant advantages in terms of efficiency and atom economy, enabling the rapid construction of complex molecules from simple starting materials.
Sequential Transformations Leveraging Multiple Reactive Sites
A key synthetic strategy involving this compound is the sequential manipulation of its functional groups. For example, a Michael addition of a nucleophile to the α,β-unsaturated system can be followed by an acid-catalyzed cyclization involving the newly deprotected aldehyde.
A notable application of this principle is in the synthesis of heterocyclic compounds. For instance, the reaction of related β,β-dimethoxy α,β-unsaturated esters with binucleophiles like urea (B33335) or guanidine (B92328) under acidic conditions can lead to the formation of pyrimidine (B1678525) derivatives. In this sequence, the initial Michael addition of the nucleophile is followed by an intramolecular condensation with the in situ-generated aldehyde, and subsequent cyclization and aromatization to yield the heterocyclic ring system.
Below is a representative table of reaction conditions for such transformations, derived from studies on analogous systems.
| Nucleophile | Catalyst | Solvent | Product Type |
| Amidine Salts | Acid Catalyst | Ethanol | 2-Substituted Pyrimidines |
| Urea | Acid Catalyst | Protic Solvent | Pyrimidinones |
| Thiourea | Acid Catalyst | Protic Solvent | Thiopyrimidinones |
This table is illustrative and based on the reactivity of analogous β,β-dialkoxyenoates.
Mechanistic Elucidation of Complex Reaction Sequences
The mechanistic pathways of these tandem reactions are of significant academic interest. The reaction begins with the 1,4-conjugate addition, or Michael addition, of a nucleophile to the electron-deficient β-carbon of the α,β-unsaturated ester. masterorganicchemistry.com This is a widely utilized carbon-carbon or carbon-heteroatom bond-forming reaction. organic-chemistry.org The rate and success of this initial step are influenced by the nature of the nucleophile and the reaction conditions.
Following the Michael addition, the intermediate enolate can tautomerize. In the presence of acid, the hydrolysis of the acetal, as described in section 3.2.1, can occur concurrently or sequentially. The newly formed aldehyde is then positioned to react intramolecularly with a nucleophilic site on the substituent introduced during the Michael addition. This intramolecular cyclization is often the key step in the formation of the final heterocyclic or carbocyclic ring system. The reaction is typically terminated by a dehydration or similar elimination step, leading to a stable, often aromatic, final product. Computational studies on related systems have helped to delineate the energetic favorability of different potential pathways and intermediates in these complex transformations.
Applications of Methyl 2e 4,4 Dimethoxybut 2 Enoate in Complex Organic Synthesis
As a Synthon for Heterocyclic Scaffolds
The electrophilic nature of both the carbonyl carbon and the β-carbon of the unsaturated system, combined with the masked aldehyde functionality of the acetal (B89532), makes methyl (2E)-4,4-dimethoxybut-2-enoate an ideal precursor for dielectrophilic synthons used in the formation of heterocyclic rings.
Pyrazole (B372694) and Pyridazinone Synthesis from Related Dielectrophilic Building Blocks
The synthesis of five- and six-membered heterocycles like pyrazoles and pyridazinones often relies on the cyclocondensation of a binucleophile, such as hydrazine (B178648), with a 1,3- or 1,4-dielectrophilic building block. While direct use of this compound is not extensively documented for this purpose, its structural motifs are present in key precursors for these syntheses.
For instance, the synthesis of pyridazinone derivatives frequently starts with γ-keto acids, which are classic 1,4-dielectrophiles. A notable example is the preparation of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone (1), which is achieved through the cyclization of an intermediate γ-keto acid with hydrazine hydrate. raco.catresearchgate.net This γ-keto acid, 4-(4-methoxy-3-methylphenyl)-4-oxo-butanoic acid, serves as a direct analogue to the structure that would be revealed upon hydrolysis of the acetal and reduction of the double bond in a substituted version of this compound. The core four-carbon backbone with carbonyl functionalities at positions 1 and 4 is the key to forming the pyridazinone ring.
Similarly, pyrazole synthesis can be accomplished through the reaction of hydrazine with 1,3-dielectrophiles. nih.gov The versatility of synthons like this compound lies in their potential to be converted into these necessary precursors, allowing for the introduction of varied substituents onto the final heterocyclic ring.
| Target Heterocycle | Key Dielectrophilic Precursor | Binucleophile | Reference |
|---|---|---|---|
| 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | 4-(4-methoxy-3-methylphenyl)-4-oxo-butanoic acid | Hydrazine hydrate | raco.catresearchgate.net |
| Pyrrolo[3,4-d]pyridazinone derivatives | Substituted maleic anhydrides | Methylhydrazine | mdpi.com |
| Annelated 1,2,3-Selenadiazoles/Thiadiazoles | 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone (derived from a 4-oxo-butanoic acid) | Selenium dioxide / Thionyl chloride | nih.gov |
Other Nitrogen-Containing Heterocycles (e.g., diazaphospholes via cycloaddition-cycloreversion)
The electron-deficient double bond in this compound makes it a potential dienophile in Diels-Alder and other cycloaddition reactions. While specific examples of its use in forming diazaphospholes are scarce, the reactivity of similar α,β-unsaturated esters is well-established for building cyclic systems. dtu.dk For example, methyl 2-oxobut-3-enoate, a related α,β-unsaturated ketoester, has been shown to undergo Diels-Alder reactions with various 1,3-dienes to produce functionalized cyclohexenes, which are themselves precursors to more complex heterocyclic structures. dtu.dk
Furthermore, cycloaddition reactions are a key strategy for forming five-membered heterocycles. The [2+3] cycloaddition between nitrones and nitroalkenes, for example, yields isoxazolidine (B1194047) rings. researchgate.net The reactivity profile of this compound suggests its potential as a dipolarophile in similar reactions to generate a variety of nitrogen-containing heterocycles. In one instance, new diazaphosphole derivatives were synthesized from a pyridazinone synthon, which was originally derived from 4-(4-aminophenyl)-4-oxobutanoic acid, highlighting an indirect route from a C4 dielectrophilic building block to these more complex heterocycles. nih.gov
Building Block in Natural Product Synthesis
The strategic placement of functional groups in this compound makes it a valuable starting material or intermediate for the total synthesis of various natural products, where the controlled construction of carbon backbones is paramount.
Retinoid Chemistry and Related Polyene Systems (e.g., crocetin-dimethylester)
One of the most significant applications of synthons related to this compound is in the synthesis of polyene systems, which form the backbone of carotenoids like crocetin (B7823005). Crocetin dimethyl ester is a key intermediate for the synthesis of various carotenoids and other natural products. researchgate.net
An efficient synthesis of crocetin-dimethylester utilizes a C4 building block, fumaraldehyde (B1234199) dimethyl acetal, which is structurally very similar to the target compound. researchgate.net This C4 synthon undergoes a Wittig reaction with a C8 phosphonium (B103445) salt to construct the central part of the crocetin molecule. A related approach involves the condensation of tetraethyl but-2-ene-1,4-diyl(E)-bis(phosphonate) with methyl glyoxal (B1671930) to generate a (2E,4E,6E)-1,1,8,8-tetramethoxy-2,7-dimethylocta-2,4,6-trienedial intermediate, which is then elaborated into the final crocetin ester. nih.gov These examples underscore the utility of protected C4 dialdehyde (B1249045) equivalents in the iterative construction of long, conjugated polyene chains central to retinoid and carotenoid chemistry.
| Target Molecule | C4 Building Block/Synthon | Key Reaction Type | Reference |
|---|---|---|---|
| Crocetin-dimethylester | Fumaraldehyde dimethyl acetal | Wittig Reaction | researchgate.net |
| Crocetin-dimethylester | Tetraethyl but-2-ene-1,4-diyl(E)-bis(phosphonate) | Horner-Wadsworth-Emmons Reaction | nih.gov |
| General Polyenes | Bifunctional MIDA boronate building blocks | Iterative Cross-Coupling | nih.gov |
Synthesis of Terpenes and Related Isoprenoids
Terpenes and isoprenoids are a vast class of natural products biosynthesized from C5 building blocks, specifically isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net The laboratory synthesis of these compounds often mimics this modular approach, using small, functionalized building blocks to construct the larger carbon skeleton. nih.gov
While the canonical biosynthetic and synthetic routes rely on C5 units, the use of other small building blocks, including C4 synthons, is a feature of creative total synthesis strategies. A compound like this compound could potentially serve as a C4 unit in such syntheses. For example, it could be coupled with a C1 synthon or undergo dimerization and subsequent chemical modification to build up the carbon framework of terpenes. In biosynthesis, the conversion of 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (a C5 compound) is a key step in forming IPP and DMAPP, showcasing the importance of butenyl structures in this domain. nih.gov Although direct, widespread application of this compound in terpene synthesis is not heavily documented, its potential as a versatile C4 building block remains, fitting within the broader logic of modular natural product synthesis.
Contributions to Alkaloid Synthesis (e.g., via related enolates and intermediates)
The synthesis of alkaloids, which are characterized by their nitrogen-containing ring systems, heavily relies on reactions that form carbon-carbon and carbon-nitrogen bonds. Enolate chemistry is a cornerstone of these strategies. masterorganicchemistry.comyoutube.com Enolates, typically generated by deprotonating the α-carbon of a carbonyl compound, are excellent nucleophiles for reactions like alkylations and aldol (B89426) condensations. libretexts.orgyoutube.com
An α,β-unsaturated ester like this compound can form an enolate, though the process is more complex than for a simple saturated ester. Nucleophilic conjugate addition to the β-position would generate a resonance-stabilized enolate. Alternatively, a strong, sterically hindered base like lithium diisopropylamide (LDA) could potentially deprotonate the γ-carbon (the CH3O-CH-CH=) to form a different reactive intermediate. youtube.com
These enolates or related intermediates could then react with various electrophiles to build the complex skeletons of alkaloids. For example, an enolate could be alkylated with an alkyl halide containing a nitrogen atom or an amine precursor, setting the stage for a subsequent cyclization to form a heterocyclic core. While specific examples detailing the use of the enolate from this compound in a completed alkaloid total synthesis are not prominent in the literature, its inherent functionality makes it a plausible and potentially valuable intermediate for such endeavors.
Lack of Documented Applications of this compound in Specific Areas of Materials Chemistry and Macrocycle Synthesis
While the synthesis of polyether macrocycles and cyclophanes are active areas of research, the literature points to the use of other, well-established precursors and synthetic methodologies. For instance, the synthesis of polyether macrocycles often involves the cyclization of polyethylene (B3416737) glycols with various reactive linkers or the use of template-driven reactions. Similarly, cyclophane synthesis typically employs methods such as aromatic substitution reactions, coupling reactions (e.g., Wurtz coupling, Glaser coupling), or ring-closing metathesis.
The absence of "this compound" in these contexts within the searched literature suggests that it is not a commonly used or reported building block for these complex molecular architectures. Therefore, a detailed article on its specific applications in these fields, as per the requested outline, cannot be generated based on the current body of scientific evidence.
It is important to note that the lack of published data does not definitively preclude the possibility of its use in such applications in unreported or future research. However, based on the available scientific record, there is no basis to construct an article on its role as a precursor for densely functionalized polyether macrocycles or in cyclophane synthesis.
Advanced Characterization and Computational Studies
Spectroscopic Analysis for Structural and Mechanistic Insights
Spectroscopic methods form the cornerstone of chemical analysis, providing detailed information about the molecular structure and bonding within a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. For methyl (2E)-4,4-dimethoxybut-2-enoate, 1H and 13C NMR would provide initial verification of the structure.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning all proton and carbon signals, especially for complex derivatives. The (2E)-stereochemistry of the double bond would be confirmed by the coupling constant between the vinylic protons in the 1H NMR spectrum, which is typically in the range of 12-18 Hz for a trans configuration. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy could be used to probe through-space interactions, providing further confirmation of the stereochemistry and information about the preferred conformation of the molecule in solution. mdpi.com
In reaction monitoring, NMR can track the disappearance of starting materials and the appearance of products in real-time, offering kinetic and mechanistic insights.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C1-OCH3 | ~3.7 | ~51 |
| C2 | - | ~122 |
| C3 | ~6.1 (d, J ≈ 15 Hz) | ~145 |
| C4 | ~6.9 (dd, J ≈ 15, 5 Hz) | ~98 |
| C4-(OCH3)2 | ~3.3 (s) | ~53 |
| C=O | - | ~166 |
Note: These are estimated values and may vary based on the solvent and other experimental conditions.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.
Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The loss of a methoxy (B1213986) group (•OCH3) from the acetal (B89532) or the ester functionality would be an expected fragmentation pathway. Cleavage of the C-C bonds in the butenoate chain would also generate diagnostic fragment ions. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are softer ionization techniques that could be used to observe the intact molecular ion, which is particularly useful for analyzing reaction mixtures and identifying intermediates. nist.gov Real-time mass spectrometric methods have proven effective in detecting short-lived reaction intermediates in other chemical systems. nih.gov
While obtaining a single crystal of this compound itself might be challenging if it is a liquid or low-melting solid at room temperature, the preparation of a solid derivative can allow for analysis by single-crystal X-ray diffraction. This technique provides unequivocal proof of the molecular structure in the solid state, including the absolute configuration if a chiral derivative is prepared. For derivatives of related compounds, X-ray diffraction has been instrumental in confirming stereochemistry and understanding intermolecular interactions that dictate the crystal packing. np-mrd.org The resulting crystal structure would definitively confirm the (2E)-configuration of the double bond and reveal the bond lengths, bond angles, and torsional angles within the molecule.
Theoretical and Computational Chemistry
Computational chemistry offers a powerful complement to experimental studies, providing insights into molecular properties and reaction mechanisms that can be difficult to obtain through experimentation alone.
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. DFT calculations can be employed to model the reaction pathways of this compound with various reagents. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. rsc.orglumenlearning.com This allows for the determination of activation energies, which are crucial for understanding reaction rates and selectivity. For instance, DFT studies on related alkenes have been used to elucidate the mechanisms of reactions such as cycloadditions and oxidations. nih.govresearchgate.net
Table 2: Examples of DFT Applications in Chemical Reactivity Studies
| Application | Description |
| Transition State Searching | Locating the highest energy point along a reaction coordinate to determine the activation energy. |
| Intermediate Stability | Calculating the relative energies of potential reaction intermediates to determine the most likely reaction pathway. |
| Thermodynamic Calculations | Determining the overall enthalpy and Gibbs free energy change of a reaction to predict its spontaneity. |
| Solvent Effects | Modeling the influence of different solvents on reaction energetics and pathways. |
This compound possesses several rotatable single bonds, leading to multiple possible conformations. Conformational analysis, using computational methods, can identify the lowest energy (most stable) conformations of the molecule. lumenlearning.com This is important as the reactivity of a molecule can be highly dependent on its preferred shape.
Understanding the conformational preferences is also key to predicting stereoselectivity in reactions where new chiral centers are formed. By modeling the transition states leading to different stereoisomeric products, computational chemistry can predict which product is likely to be favored. For similar flexible molecules, conformational analysis has been used to explain and predict the outcomes of stereoselective reactions. mdpi.com
Modeling of Catalytic Cycles and Transition States
The Horner-Wadsworth-Emmons reaction is a widely utilized synthetic method for the stereoselective formation of alkenes. wikipedia.orgnrochemistry.com Computational studies, particularly using ab initio calculations and density functional theory (DFT), have been instrumental in elucidating the intricate details of its reaction mechanism. nih.govresearchgate.net The reaction typically proceeds through a sequence of steps involving the deprotonation of the phosphonate (B1237965), nucleophilic addition to the aldehyde, formation of a cyclic intermediate, and subsequent elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.orgnrochemistry.com
A representative model for understanding the synthesis of this compound is the reaction between the lithium enolate of trimethyl phosphonoacetate and acetaldehyde (B116499). nih.gov This system captures the key features of the reaction, including the interaction of a stabilized phosphonate ylide with an aldehyde.
The generally accepted catalytic cycle for the Horner-Wadsworth-Emmons reaction can be outlined as follows:
Deprotonation: A base removes a proton from the α-carbon of the phosphonate ester, generating a nucleophilic phosphonate carbanion.
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde, leading to the formation of a betaine-like intermediate.
Oxaphosphetane Formation: The betaine (B1666868) intermediate undergoes cyclization to form a four-membered ring intermediate known as an oxaphosphetane. This step is often the rate-determining step of the reaction. nrochemistry.comnih.gov
Pseudorotation: The oxaphosphetane may undergo pseudorotation, a process that changes the positions of the substituents on the phosphorus atom.
Elimination: The oxaphosphetane decomposes in a syn-elimination fashion, breaking the P-C and O-C bonds to form the alkene and a phosphate ester byproduct.
Computational studies have provided detailed energetic profiles and geometries for the intermediates and transition states along this reaction pathway. The stereochemical outcome of the HWE reaction, particularly the preference for the (E)-alkene, is determined by the relative energies of the transition states leading to the different stereoisomeric oxaphosphetanes. nih.gov
Ab initio calculations on the reaction of the lithium enolate of trimethyl phosphonoacetate with acetaldehyde have shown that the transition state leading to the (E)-olefin is more stable than the one leading to the (Z)-olefin. nih.gov This difference in energy accounts for the high (E)-selectivity commonly observed in HWE reactions with stabilized ylides.
The preference for the (E)-product is attributed to minimized steric interactions in the transition state. The bulky groups of the aldehyde and the phosphonate ylide orient themselves in a trans-like arrangement to reduce steric hindrance. organic-chemistry.org
The table below summarizes the key findings from computational studies on analogous HWE reactions.
| Intermediate/Transition State | Description | Key Computational Insights |
| Phosphonate Carbanion | The nucleophile generated by deprotonation of the phosphonate ester. | More nucleophilic and less basic than the corresponding Wittig ylides. wikipedia.org |
| Addition Transition State | The transition state for the nucleophilic attack of the carbanion on the aldehyde. | The geometry of this transition state influences the initial stereochemistry of the addition. |
| Oxaphosphetane Intermediate | A four-membered ring formed after the initial addition. | Its formation is often the rate-determining step. nrochemistry.comnih.gov |
| Elimination Transition State | The transition state for the decomposition of the oxaphosphetane. | A syn-elimination process leading to the alkene. |
Computational studies have also explored the effect of substituents on the phosphonate reagent and the aldehyde on the reaction's stereoselectivity. researchgate.netelsevierpure.com Electron-withdrawing groups on the phosphonate can influence the stability of the intermediates and transition states, thereby affecting the (Z)/(E) ratio of the product. researchgate.net For instance, certain modified HWE reagents, like the Still-Gennari and Ando reagents, employ phosphonates with electron-withdrawing groups to favor the formation of (Z)-alkenes. nrochemistry.comnih.gov
The nature of the cation (e.g., Li+, Na+, K+) and the presence of additives like crown ethers can also impact the selectivity by altering the aggregation state and reactivity of the phosphonate carbanion. elsevierpure.com
While the direct modeling of the catalytic cycle for this compound is not documented, the extensive computational work on the Horner-Wadsworth-Emmons reaction provides a robust framework for understanding its formation. The principles of stereochemical control and the nature of the intermediates and transition states are expected to be broadly applicable.
Future Perspectives and Emerging Research Avenues
Development of Enantioselective Transformations Involving Methyl (2E)-4,4-Dimethoxybut-2-enoate
The creation of chiral molecules with a high degree of stereochemical purity is a cornerstone of modern drug discovery and materials science. The development of enantioselective transformations using derivatives of this compound is a key research frontier. The core challenge lies in controlling the three-dimensional arrangement of atoms during a reaction, for which chiral catalysts are essential.
Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis. beilstein-journals.org For instance, research into the asymmetric nitroso aldol (B89426) reaction has demonstrated the effectiveness of thiourea-based organocatalysts, such as the Takemoto catalyst, in inducing high enantioselectivity. beilstein-journals.org In one study, α-methylmalonamates reacted with nitrosobenzene (B162901) in the presence of the Takemoto catalyst to yield optically active oxyaminated products with up to 90% enantiomeric excess (ee). beilstein-journals.org This type of catalytic system holds promise for creating chiral centers in molecules derived from this compound.
Future work will likely focus on adapting such catalytic reactions to the specific structure of this compound. The goal is to develop reactions that can introduce chirality at various positions on the molecule, leading to a range of enantiopure building blocks for further synthetic elaboration. The stereochemistry of reactions like the Reformatsky reaction, where Z- and E-isomers can interconvert, also highlights the importance of understanding and controlling reaction mechanisms to achieve the desired stereochemical outcome. researchgate.net
Exploration of Novel Catalytic Systems for its Synthesis and Reactions
Advances in catalysis are critical for developing more efficient, selective, and sustainable chemical transformations. mdpi.com For this compound, research is active in discovering new catalytic systems for both its synthesis and its subsequent reactions. Catalysts not only speed up reactions but also allow for precise control over the formation of specific products. mdpi.com
One area of exploration is the use of metal catalysts for addition reactions. Indium(III) tris(trifluoromethanesulfonate) [In(OTf)₃] has proven to be an effective catalyst for the addition of active methylene (B1212753) compounds to unactivated alkynes, a reaction type that can construct quaternary carbon centers. orgsyn.org Such a system could be adapted for the synthesis of complex derivatives from precursors of this compound. The versatility of this catalyst is shown by its effectiveness at low catalyst loadings (as low as 0.05 mol%) and its tolerance of various functional groups, although higher temperatures are sometimes required. orgsyn.org
Beyond metal catalysts, organocatalysis continues to offer innovative solutions. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the hydrosilylation of alkynes. mdpi.com Furthermore, the synthesis of related α-ketoesters has been achieved through the oxidation of bio-based platform chemicals like methyl vinyl glycolate (B3277807) (MVG) using reagents such as Dess-Martin periodinane. dtu.dk The resulting highly reactive dienophiles can participate in Diels-Alder reactions, which can be promoted by Lewis acid catalysts to afford complex cyclohexene (B86901) derivatives. dtu.dk
| Catalyst/Reagent System | Reaction Type | Substrate Example | Potential Application for this compound | Reference |
| Takemoto Catalyst | Asymmetric Nitroso Aldol | α-Methylmalonamate + Nitrosobenzene | Enantioselective functionalization | beilstein-journals.org |
| In(OTf)₃ | Addition to Alkynes | Ethyl 2-methylacetoacetate (B1246266) + Phenylacetylene | Synthesis of derivatives with quaternary carbons | orgsyn.org |
| Dess-Martin Periodinane | Oxidation | Methyl Vinyl Glycolate (MVG) | Synthesis of reactive ketoester derivatives | dtu.dk |
| Copper(I) Complexes | Azide-Alkyne Cycloaddition (CuAAC) | Various alkynes and azides | Synthesis of triazole-containing derivatives | mdpi.com |
| NHC-Cobalt(0) Complex | Hydrosilylation | Terminal and internal alkynes | Selective reduction and functionalization | mdpi.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous-flow and automated processes represents a major leap in chemical manufacturing efficiency, safety, and scalability. chemrxiv.orgmdpi.com Integrating the synthesis and reactions of this compound into these platforms is a significant future objective.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature and mixing, and enables the safe handling of reactive intermediates. mdpi.com This technology has been successfully applied to the multi-step synthesis of active pharmaceutical ingredients (APIs) like ibuprofen (B1674241) and rufinamide, drastically reducing reaction times from hours to minutes. mdpi.com A similar approach could be designed for this compound, allowing for its rapid and efficient conversion into various derivatives in a continuous manner. mdpi.comnih.gov
Complementing flow chemistry, fully automated synthesis platforms are revolutionizing small molecule discovery. chemrxiv.org These systems can perform iterative cross-coupling reactions to assemble complex molecules from basic building blocks with minimal human intervention. chemrxiv.org Recent advancements have decreased the time per C-C bond-forming cycle by an order of magnitude, accelerating the discovery of new materials and potential medicines. chemrxiv.org this compound, as a versatile bifunctional building block, is an ideal candidate for incorporation into the libraries of these automated synthesizers.
Design of Next-Generation Polyfunctional Reagents and Bioactive Compounds from this compound Derivatives
The inherent functionality of this compound makes it an excellent starting point for designing more complex, polyfunctional reagents and novel bioactive compounds. mdpi.com Its structure contains multiple reactive sites that can be selectively modified to build diverse molecular scaffolds.
Derivatives of this compound, such as the corresponding α-ketoesters, can act as highly reactive dienophiles in Diels-Alder reactions. dtu.dk This capability allows for the construction of functionalized cyclohexene rings, which are common motifs in natural products and pharmaceuticals. dtu.dk These products, in turn, serve as versatile intermediates for further chemical transformations.
The ultimate goal of much synthetic chemistry is the discovery of compounds with valuable biological activity, such as antimicrobial or anticancer properties. mdpi.comuniag.sk Natural products provide a rich source of inspiration for the design of such molecules. mdpi.com For example, compounds containing pyrazole (B372694) or oxirane moieties have shown a wide range of biological effects, including anti-inflammatory, antimicrobial, and antitumor activities. uniag.sk By using the scaffold of this compound, chemists can design synthetic pathways to access novel analogues of these known bioactive compounds, potentially leading to the development of next-generation therapeutics.
| Compound Class | Potential Bioactivity | Relevance to Derivatives | Reference |
| Phenolic Compounds | Antioxidant, Antimicrobial | Can be synthesized via various coupling and functionalization strategies. | |
| Pyrazol-5-amine Derivatives | Antineoplastic, Antitumor, Anti-inflammatory | Heterocyclic rings can be constructed from the butenoate backbone. | |
| Oxirane Derivatives | Anti-inflammatory, Analgesic | The double bond in the butenoate can be epoxidized. | uniag.sk |
| (Z)-9-Octadecenamide (Oleamide) | Neurological activity, Pain attenuation | Long-chain amides can be formed from the ester group. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl (2E)-4,4-dimethoxybut-2-enoate, and how can reaction conditions influence isomer purity?
- Methodological Answer : The compound is typically synthesized via Horner-Wadsworth-Emmons olefination, using phosphonate esters and aldehydes. For example, ethyl 2-iodo-4,4-dimethoxybut-2-enoate was prepared using ethyl 2-(diethoxyphosphoryl)acetate and purified via flash chromatography (10% EtOAc/hexane), yielding a 7:3 Z:E isomer ratio . To optimize the E-isomer, reaction parameters (temperature, solvent polarity, and catalyst) must be controlled. NMR monitoring (e.g., coupling constants in H NMR: for E-isomers) ensures configuration fidelity .
Q. How is the E-configuration of this compound confirmed experimentally?
- Methodological Answer : The E-configuration is validated using H NMR coupling constants ( for trans-vinylic protons) and NOESY experiments to confirm spatial absence of cross-peaks between methoxy and enoate protons. X-ray crystallography (using SHELX for refinement) provides definitive proof, as seen in analogous structures like 2-(4-methylphenyl)-2-oxoethyl benzoate derivatives .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC or TLC (20% EtOAc/hexane) with UV/KMnO visualization .
- Spectroscopy : C NMR to confirm carbonyl (δ 164–170 ppm) and methoxy resonances (δ 50–55 ppm); IR for ester C=O stretches (~1717 cm) .
- Mass Spectrometry : LRMS (ESI) to detect molecular ion peaks (e.g., [M-OMe] at m/z 269 for ethyl analogs) .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DCM) enhance electrophilicity of the α,β-unsaturated ester, while lower temperatures (0–25°C) favor kinetic control, reducing side reactions. Computational modeling (DFT or MD simulations) can predict transition states and regioselectivity, as demonstrated in studies on hydrogen-bonding interactions in similar esters .
Q. What strategies resolve contradictions in reported synthetic yields or isomer ratios?
- Methodological Answer :
- Systematic Variation : Test catalysts (e.g., DBU vs. NaH) and solvents (THF vs. DMF) to identify optimal conditions.
- Statistical Analysis : Apply ANOVA to evaluate the significance of yield differences across trials .
- Replication Protocols : Follow peer-reviewed procedures (e.g., purification via silica gel chromatography as in ) to minimize variability.
Q. How can hydrogen-bonding networks influence the compound’s crystallographic packing and stability?
- Methodological Answer : Graph-set analysis (via Etter’s formalism) identifies recurring motifs, such as C=OH–O interactions between methoxy and ester groups. ORTEP-3 visualizes these networks, while SHELXL refines thermal parameters to assess lattice stability. For example, 2-(2,4-dichlorophenyl)-2-oxoethyl benzoate derivatives exhibit layered packing due to H-bonding .
Q. What computational methods predict the compound’s behavior under catalytic conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to model transition states in reactions like β-protonation .
- Molecular Dynamics : Simulate solvation effects in enzymatic or organocatalytic environments using AMBER or GROMACS .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies between experimental and computational data?
- Methodological Answer :
- Error Analysis : Quantify uncertainties (e.g., ±0.1 ppm in NMR shifts) and compare with theoretical values.
- Benchmarking : Validate computational models against crystallographic data (e.g., bond lengths/angles from SHELX-refined structures) .
Q. What frameworks ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
- Open-Source Protocols : Use standardized software (SHELX, ORTEP) for structure reporting .
- Replication Guidelines : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw NMR, XRD, and chromatographic data .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Boiling Point (E-isomer) | 119–120°C (13 Torr) | |
| H NMR (E-isomer, CDCl) | δ 6.70 (d, J = 6.0 Hz), 3.36 (s, 6H) | |
| IR C=O Stretch | 1717 cm | |
| LRMS (ESI) | [M-OMe] at m/z 269 (ethyl analog) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
